Copper tellurate - 15852-05-8

Copper tellurate

Catalog Number: EVT-14284286
CAS Number: 15852-05-8
Molecular Formula: CuO4Te
Molecular Weight: 255.1 g/mol
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Product Introduction

Synthesis Analysis

Methods

The synthesis of copper tellurate typically involves high-temperature reactions between copper and tellurium. One common method includes:

  1. Direct Reaction: Elemental copper and tellurium are reacted in a controlled environment, often at elevated temperatures (around 1200 °C) to facilitate the formation of the compound.
  2. Chemical Vapor Deposition: This technique can also be employed to produce thin films of copper tellurate, which are useful for electronic applications.

Technical Details

The direct synthesis method requires precise control over the molar ratios of the reactants and the temperature to ensure complete conversion to copper tellurate. The reaction can be represented as follows:

Cu+TeCuTe\text{Cu}+\text{Te}\rightarrow \text{CuTe}

This reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation of the reactants.

Molecular Structure Analysis

Structure

Copper tellurate has a simple molecular structure where each copper atom is bonded to one tellurium atom. The arrangement can be described using crystallographic data, indicating that it crystallizes in a tetragonal system.

Data

  • Molecular Weight: 191.146 g/mol
  • Density: Approximately 7000kg m37000\,\text{kg m}^3
  • Oxidation State: Copper exhibits an oxidation state of +2 in this compound .
Chemical Reactions Analysis

Reactions

Copper tellurate can undergo various chemical reactions, particularly in the presence of acids or bases. For example:

  1. Acidic Reaction: When treated with hydrochloric acid, copper tellurate can dissolve, forming soluble copper(II) chloride and releasing tellurium dioxide.
  2. Thermal Decomposition: Upon heating, copper tellurate may decompose into its constituent elements or into other copper-tellurium compounds.

Technical Details

The reactions can be monitored using spectroscopic techniques to analyze changes in the molecular structure and composition during these processes.

Mechanism of Action

Process

The mechanism of action for copper tellurate primarily revolves around its thermoelectric properties. When subjected to a temperature gradient, the movement of charge carriers (electrons) within the material generates an electric voltage. This phenomenon is crucial for applications in thermoelectric devices.

Data

The efficiency of copper tellurate as a thermoelectric material is influenced by its electrical conductivity and thermal conductivity, which are critical parameters in determining its performance factor zTzT. Current research indicates that while it has potential, its performance may not yet match that of other materials like copper selenides or sulfides .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid.
  • Melting Point: Not extensively documented but typically high due to strong covalent bonding.
  • Solubility: Generally low solubility in water but soluble in strong acids.

Chemical Properties

  • Stability: Copper tellurate is stable under ambient conditions but may react with strong oxidizing agents.
  • Reactivity: It can participate in redox reactions due to the variable oxidation states of copper.

Relevant analyses include thermogravimetric analysis and differential thermal analysis to assess stability and phase transitions under varying temperatures.

Applications

Copper tellurate has several scientific uses:

  1. Thermoelectric Materials: Due to its favorable electrical properties, it is being explored for use in thermoelectric generators and cooling systems.
  2. Semiconductor Devices: Its unique electronic properties make it suitable for applications in semiconductor technology.
  3. Research Applications: As a subject of study in materials science, it helps researchers understand the behavior of chalcogenides and their potential applications in energy conversion technologies .
Synthesis Methodologies and Reaction Pathways

Electrodeposition Techniques for Thin Film Fabrication

Electrodeposition enables precise control over copper telluride film stoichiometry and morphology through electrochemical parameters. Films are typically deposited using a three-electrode system in acidic electrolytes (pH ≈ 1.0) containing Cu(NO₃)₂ and TeO₂ dissolved in nitric acid/water mixtures. Cyclic voltammetry reveals that copper telluride formation initiates at -0.1 V (vs. Ag/AgCl), with the reduction peak shifting positively as the Cu:Te precursor ratio decreases, indicating tellurium underpotential deposition (UPD) on gold substrates [2] [6]. The electrolyte composition critically determines phase formation:

  • Low Cu:Te ratios (5mM Cu:10mM Te) favor CuTe formation
  • Balanced ratios (7.5mM Cu:7.5mM Te) yield Cu₂₋ₓTe phases
  • High Cu:Te ratios (10mM Cu:5mM Te) promote Cu-rich phases like Cu₇Te₄

Table 1: Electrodeposition Parameters and Resultant Film Characteristics

Cu:Te Bath RatioApplied Potential (V)Dominant PhaseElectrical Conductivity (S/cm)
10:5 mM-0.05Cu₁.₅Te1.8 × 10³
7.5:7.5 mM-0.10CuTe1.2 × 10³
5:10 mM-0.15CuTe₂8.5 × 10²

Post-deposition mechanical exfoliation using epoxy resin enables direct measurement of electrical properties, revealing that CuTe films exhibit the highest power factor (≈45 μW/m·K²) due to carrier filtering effects at phase interfaces [2]. The process occurs at ambient temperatures, avoiding high-energy consumption associated with vacuum methods.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal synthesis facilitates single-crystalline nanostructure growth through aqueous reactions at 120-200°C in sealed autoclaves. For copper tellurides, stoichiometric Cu(CH₃COO)₂ and TeO₂ precursors dissolve in NaOH solution, with hydrazine monohydrate added as a reducing agent. This method produces phase-pure Cu₂Te nanoparticles (NPs) with orthorhombic structure (JCPDS 00-045-1281) and a bandgap of 2.03 eV, suitable for photocatalytic applications [3]. Solvothermal synthesis modifies this approach by substituting water with organic solvents like ethylene glycol, enabling morphology control:

  • Ethanol/water mixtures yield nanoplates with exposed (001) facets
  • Pure ethylene glycol produces dendritic structures via oriented attachment
  • Alkali concentration variations transform particles from spheres to hexagonal plates

Table 2: Hydrothermal Reaction Conditions and Nanostructure Morphology

Precursor Ratio (Cu:Te)Temperature (°C)Reaction Time (h)Dominant MorphologyCrystallite Size (nm)
2:118024Hexagonal nanoplates35 ± 5
1:116012Quasi-spherical NPs28 ± 3
3:120048Dendritic assembliesPrimary: 15 ± 2

Reaction kinetics studies show that TeO₂ reduction follows a four-electron pathway (Te⁴⁺ → Te⁰), while copper incorporation occurs through dissolution-recrystallization. Extended reaction times (>24h) promote Ostwald ripening, increasing crystallinity but causing particle aggregation [9]. Nitrogen atmospheres prevent oxide contamination during synthesis, critical for achieving stoichiometric Cu₂Te [3].

Sulfidation Mechanisms in Solid-Liquid Phase Reactions

Sulfidation provides an efficient pathway to decompose copper telluride slags (Cu₂₋ₓTe) into elemental tellurium and copper sulfides. Ab initio molecular dynamics (AIMD) simulations reveal atomic-scale mechanisms: sulfur atoms preferentially migrate toward copper sites at Cu₂Te surfaces, forming transient Cu-S bonds while cleaving Cu-Te bonds. The reaction proceeds through intermediates:

  • Te-terminated surface adsorption: S atoms bind to undercoordinated Te sites
  • Copper extraction: S displaces Te from Cu sublattices, forming CuS clusters
  • Te-Te dimerization: Liberated Te atoms form covalent chains (Eₐ = 1.2 eV)
  • CuS crystallization: Copper sulfide domains nucleate at defect sites

Experimental validation shows optimal sulfidation at 673 K with sulfur excess (30 wt%), achieving >98% tellurium liberation efficiency. AIMD predicts the reaction pathway: Cu₂Te → Cu₃TeS₃ (intermediate) → Cu₂S + Te [4]. Sulfurization-vacuum distillation eliminates acidic/alkaline waste streams associated with conventional hydrometallurgical tellurium recovery, though kinetics require precise temperature control to avoid CuTeS formation.

Ion-Exchange and Vacuum-Deposition Protocols

Ion-exchange utilizes polystyrene-divinylbenzene resins functionalized with quaternary ammonium groups (Type I: -N(CH₃)₃⁺; Type II: -N(CH₃)₂C₂H₄OH⁺) to separate Cu-Te complexes. In a two-column system, Chelex-100 resin retains free Cu²⁺ ions, while AG MP-1 anion-exchange resin captures anionic [CuTeO₃]₂⁻ complexes. The process enables selective recovery of copper telluride precursors from mixed-metal solutions with conditional stability constants (log K) of 8.2–10.4 for Cu-Te complexes [7]. Macroporous resins exhibit superior kinetics due to reduced intraparticle diffusion limitations.

Vacuum-deposition techniques include:

  • Magnetron sputtering: Uses CuTe alloy targets in Ar plasma (pressure: 0.5–5 Pa)
  • Thermal evaporation: Co-deposits Cu and Te from tungsten boats (base pressure: 10⁻⁴ Pa)
  • Electron-beam evaporation: Achieves stoichiometric transfer from compound sources

Table 3: Vacuum-Deposition Techniques and Film Characteristics

MethodSubstrate Temperature (°C)Deposition Rate (Å/s)Compositional UniformityCrystallinity
DC Magnetron Sputtering3002.5±2.5 at.%Polycrystalline
Thermal Evaporation1501.0±5.0 at.%Amorphous-nanocrystalline
E-beam Evaporation2500.8±1.8 at.%Highly crystalline

Sputtering yields the highest adhesion strength (>25 MPa) due to atomic-scale mixing, while e-beam evaporation produces superior crystallinity but requires post-annealing for phase homogenization [2] [9]. Substrate biasing during sputtering reduces void density, enhancing film conductivity.

Properties

CAS Number

15852-05-8

Product Name

Copper tellurate

IUPAC Name

copper;tellurate

Molecular Formula

CuO4Te

Molecular Weight

255.1 g/mol

InChI

InChI=1S/Cu.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

LEISDIWYVSLPNC-UHFFFAOYSA-L

Canonical SMILES

[O-][Te](=O)(=O)[O-].[Cu+2]

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